
5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the triazole moiety .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, research indicates that 5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits potent activity against various bacterial strains. A study conducted by Nayak et al. (2019) demonstrated that this compound could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The molecular docking studies suggest that it interacts effectively with key proteins involved in cancer progression, indicating its potential as a lead compound for cancer therapy .
Fungicidal Activity
In agricultural research, this compound has been identified as a promising fungicide. Its efficacy against fungal pathogens affecting crops has been documented, showcasing its ability to inhibit spore germination and mycelial growth. Field trials have demonstrated significant reductions in disease incidence when applied to crops like wheat and rice .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A specific case study focused on the effect of this compound on HeLa cells revealed that treatment with varying concentrations led to a dose-dependent increase in cell death. Flow cytometry analysis confirmed significant apoptotic activity at concentrations above 10 µM. This study underscores the compound's potential as an anticancer agent and warrants further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of 5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and triazole derivatives, such as:
- 1-methyl-1H-pyrazole-4-carboxylic acid
- 1H-1,2,3-triazole-4-carboxylic acid
- 5-methyl-1H-pyrazole-4-carboxylic acid .
Uniqueness
What sets 5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid apart is its unique combination of pyrazole and triazole rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential for diverse applications .
Biological Activity
5-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 37687-18-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyrazole derivatives with triazole precursors under controlled conditions. The yield of synthesized compounds can be optimized through various reaction conditions such as temperature and solvent choice. For instance, yields of up to 91% have been reported when using manganese(IV) oxide in dichloromethane at ambient temperatures .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has shown promising inhibitory effects against various cancer cell lines, particularly those expressing BRAF(V600E) mutations. In vitro assays demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 . The structure-activity relationship (SAR) studies indicate that modifications at the pyrazole and triazole positions can enhance antitumor efficacy.
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Experimental results showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests a mechanism of action that could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The compound displays notable antimicrobial properties against a range of pathogens. Studies have indicated that it exhibits moderate to excellent activity against several phytopathogenic fungi. For example, one derivative was found to outperform conventional antifungal agents like boscalid in inhibiting fungal mycelial growth .
The molecular structure of this compound allows for various interactions within biological systems. Its ability to form hydrogen bonds enhances its binding affinity to target proteins involved in tumor progression and inflammation pathways . The compound's activity is likely mediated through multiple pathways, including the inhibition of kinases involved in cell signaling and proliferation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Study | Objective | Findings |
---|---|---|
Study A | Antitumor efficacy | Significant inhibition of BRAF(V600E) in vitro |
Study B | Anti-inflammatory effects | Reduction in TNF-α production by 50% at 10 µM concentration |
Study C | Antimicrobial activity | Higher antifungal activity compared to standard drugs |
Properties
IUPAC Name |
5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-7(8(14)15)10-11-13(5)6-3-9-12(2)4-6/h3-4H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFQWAYBFBUCJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CN(N=C2)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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